molecular formula C24H38O6 B10773267 5-Ketodihydromevinolin

5-Ketodihydromevinolin

Cat. No.: B10773267
M. Wt: 422.6 g/mol
InChI Key: OOKAZRDERJMRCJ-KOUAFAAESA-N
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Description

5-Ketodihydromevinolin is a synthetic analogue of dihydromevinolin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This compound features a ketone group at the C-5 position of the hexahydronaphthalene ring system, a modification that preserves its inhibitory activity while altering its metabolic stability and binding kinetics. Its half-maximal inhibitory concentration (I50) against HMG-CoA reductase ranges between 1–20 nM, comparable to natural statins like compactin and dihydromevinolin .

Properties

Molecular Formula

C24H38O6

Molecular Weight

422.6 g/mol

IUPAC Name

(3R)-7-[(1S,2S,4aR,6S,8S)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-hydroxy-5-oxoheptanoic acid

InChI

InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,14-17,19-21,23,26H,5,8-13H2,1-4H3,(H,27,28)/t14-,15-,16-,17-,19+,20-,21-,23?/m0/s1

InChI Key

OOKAZRDERJMRCJ-KOUAFAAESA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2C1[C@H]([C@H](C=C2)C)CCC(=O)C[C@H](CC(=O)O)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(=O)CC(CC(=O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Dihydromevinolin (Natural Parent Compound)

  • Structure : Shares the hexahydronaphthalene core but lacks the C-5 ketone modification.
  • Activity: Exhibits an I50 of 1–20 nM, identical to 5-ketodihydromevinolin .
  • Key Difference: The ketone group in 5-ketodihydromevinolin enhances oxidative stability without compromising potency.

5-Ketocompactin (Compound 42)

  • Structure : Analogous ketone modification at C-5 in the compactin scaffold.
  • Activity : Matches compactin’s I50 (1–20 nM ), demonstrating that the ketone substitution is broadly tolerated in statin-like inhibitors .

Enone Derivatives (Compounds 37 and 68)

  • Structure: Feature α,β-unsaturated ketones (enones) instead of isolated ketones.
  • Activity: Reduced potency, with I50 values 20–30 times higher than 5-ketodihydromevinolin. This suggests that conjugation of the ketone disrupts optimal enzyme binding .

Stereoisomeric Variants

  • Structure : Inversion of stereochemistry at C-3 or C-5, or within the hexahydronaphthalene ring.
  • Activity : I50 values rise to the micromolar range (1,000–10,000 nM), highlighting the critical role of stereochemistry in HMG-CoA reductase inhibition .

Structure-Activity Relationship (SAR) Insights

The table below summarizes the structural features and inhibitory activities of key analogues:

Compound Structural Modification I50 (nM) Key Observation
Dihydromevinolin Natural scaffold 1–20 Baseline activity
5-Ketodihydromevinolin C-5 ketone 1–20 Ketone substitution retains potency
5-Ketocompactin C-5 ketone in compactin framework 1–20 Framework-independent ketone tolerance
Enone derivatives (37, 68) α,β-unsaturated ketone 20–600 Conjugation reduces binding affinity
Stereoisomers Inverted stereochemistry 1,000–10,000 Absolute configuration critical for activity

Mechanistic and Therapeutic Implications

The retention of nanomolar activity in 5-ketodihydromevinolin underscores the robustness of the statin pharmacophore to specific functional group modifications. This property makes 5-ketodihydromevinolin a valuable candidate for further derivatization aimed at improving pharmacokinetic properties (e.g., metabolic stability) while maintaining efficacy .

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